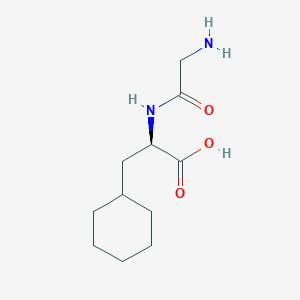
2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid
概要
説明
2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid: is an organic compound with a complex structure that includes a phenyl ring substituted with methoxy and ethoxymethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method includes the protection of phenol groups followed by alkylation and subsequent deprotection. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or ethoxymethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, 2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may act as inhibitors or activators of specific enzymes, providing insights into biochemical processes.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and resins with specific properties.
作用機序
The mechanism of action of 2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxy and ethoxymethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Methoxy-2-methylphenylboronic acid
- 4-Methoxyphenethylamine
Uniqueness
Compared to similar compounds, 2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid stands out due to its unique combination of functional groups. The presence of both methoxy and ethoxymethoxy groups provides distinct chemical reactivity and biological activity, making it a versatile compound in various applications.
特性
分子式 |
C12H16O5 |
|---|---|
分子量 |
240.25 g/mol |
IUPAC名 |
2-[4-(2-methoxyethoxymethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C12H16O5/c1-15-6-7-16-9-17-11-4-2-10(3-5-11)8-12(13)14/h2-5H,6-9H2,1H3,(H,13,14) |
InChIキー |
QTTXTFGQWGKVOX-UHFFFAOYSA-N |
正規SMILES |
COCCOCOC1=CC=C(C=C1)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
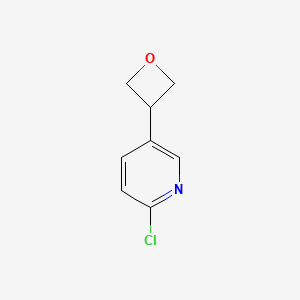

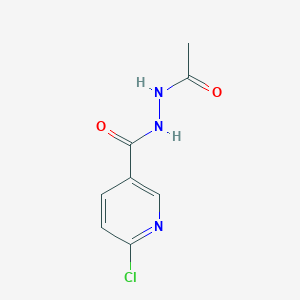
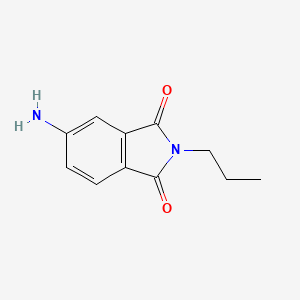

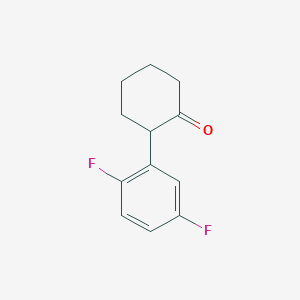

![1-(Benzylamino)-3-[(3-methylpyridin-2-yl)oxy]propan-2-ol](/img/structure/B8506787.png)
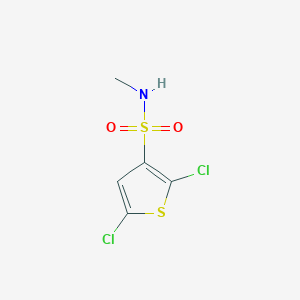

![Diethyl [2-oxo-2-(piperidin-1-yl)ethyl]phosphonate](/img/structure/B8506810.png)
